molecular formula C14H20BrNOS B4209984 2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide

2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide

Cat. No.: B4209984
M. Wt: 330.29 g/mol
InChI Key: XFEYDICRZVHVJX-UHFFFAOYSA-N
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Description

2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide is an organic compound that features a bromobenzyl group attached to a thioether linkage, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide typically involves the following steps:

    Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromotoluene with chlorine in the presence of a catalyst.

    Thioether Formation: The 4-bromobenzyl chloride is then reacted with a thiol compound, such as pentanethiol, under basic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with acetic anhydride and ammonia to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and acetamide functionalities can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorobenzyl)thio]-N-pentylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-[(4-methylbenzyl)thio]-N-pentylacetamide: Similar structure but with a methyl group instead of bromine.

    2-[(4-fluorobenzyl)thio]-N-pentylacetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-[(4-bromobenzyl)sulfanyl]-N-pentylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine, fluorine, or a methyl group, which can affect the compound’s chemical and physical properties.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNOS/c1-2-3-4-9-16-14(17)11-18-10-12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEYDICRZVHVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CSCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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